![molecular formula C13H19NO2 B11880823 N-[1-(4-methoxyphenyl)-2-methylpropan-2-yl]acetamide CAS No. 926319-54-2](/img/structure/B11880823.png)
N-[1-(4-methoxyphenyl)-2-methylpropan-2-yl]acetamide
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Overview
Description
N-[1-(4-methoxyphenyl)-2-methylpropan-2-yl]acetamide, also known as p-Acetanisidide, is an organic compound with the molecular formula C12H17NO2. It is a derivative of acetanilide and is characterized by the presence of a methoxy group attached to the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxyphenyl)-2-methylpropan-2-yl]acetamide typically involves the acetylation of p-anisidine (4-methoxyaniline) with acetic anhydride. The reaction is carried out under acidic conditions, often using glacial acetic acid as a solvent. The reaction proceeds as follows:
Step 1: Dissolve p-anisidine in glacial acetic acid.
Step 2: Add acetic anhydride dropwise to the solution while stirring.
Step 3: Heat the reaction mixture to 60-70°C for 2-3 hours.
Step 4: Cool the reaction mixture and pour it into ice-cold water to precipitate the product.
Step 5: Filter and recrystallize the product from ethanol to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methoxyphenyl)-2-methylpropan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3) in the presence of a suitable solvent.
Major Products
Oxidation: Formation of 4-hydroxyacetanilide.
Reduction: Formation of N-[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amine.
Substitution: Formation of various substituted acetanilide derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[1-(4-methoxyphenyl)-2-methylpropan-2-yl]acetamide is being explored for its therapeutic properties, particularly in the following areas:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens. For instance, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism often involves the inhibition of bacterial DNA synthesis, leading to cell death.
Anticancer Potential
Studies have highlighted the potential of this compound in cancer therapy. It has been suggested that its structural features may enable it to act as a cytotoxic agent against specific cancer cell lines. For example, compounds with similar motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells . Further research is needed to establish its efficacy and safety profiles.
Synthetic Organic Chemistry
This compound serves as a valuable intermediate in synthetic organic chemistry. Its unique structure allows for various chemical reactions that can lead to the formation of more complex molecules. The compound's versatility in synthesis is illustrated by its ability to participate in reactions under different conditions, optimizing yield and selectivity .
Material Science
The compound's unique chemical properties may also allow for applications in developing novel materials or coatings. Its methoxy group enhances solubility, which could facilitate interactions with various substrates, making it a candidate for advanced material applications .
Case Studies
Mechanism of Action
The mechanism of action of N-[1-(4-methoxyphenyl)-2-methylpropan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in the inflammatory response. By inhibiting COX, the compound reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
N-[1-(4-methoxyphenyl)-2-methylpropan-2-yl]acetamide can be compared with other similar compounds, such as:
Acetanilide: Lacks the methoxy group, resulting in different chemical and biological properties.
p-Methoxyacetanilide: Similar structure but without the isopropyl group, leading to variations in its reactivity and applications.
N-Acetyl-p-methoxyaniline: Another derivative with distinct properties due to the presence of different substituents.
The uniqueness of this compound lies in its specific structural features, which confer unique chemical reactivity and biological activities.
Biological Activity
N-[1-(4-methoxyphenyl)-2-methylpropan-2-yl]acetamide, also known as Mebeverine Impurity 6, is a compound with a unique structure that includes a methoxyphenyl group and an acetamide moiety. Its chemical formula is C_{12}H_{17}NO_2, and it has a molecular weight of approximately 221.3 g/mol. This article explores its biological activity, including antimicrobial and anticancer properties, and discusses relevant research findings.
Chemical Structure and Properties
The compound's structure contributes to its biological activity. The presence of the methoxy group enhances its solubility and potential interactions with biological targets. Below is a summary of its structural features:
Feature | Description |
---|---|
Chemical Formula | C_{12}H_{17}NO_2 |
Molecular Weight | 221.3 g/mol |
Functional Groups | Methoxyphenyl, Acetamide |
CAS Number | 926319-54-2 |
This compound exhibits its biological effects through specific interactions with molecular targets. The compound may inhibit the activity of certain enzymes involved in cell proliferation, contributing to its anticancer properties. Additionally, it is being investigated for its potential antimicrobial activities, which could be attributed to its ability to disrupt cellular processes in pathogens.
Antimicrobial Properties
Research indicates that this compound has potential antimicrobial activity. Studies have shown that compounds with similar structures exhibit varying degrees of effectiveness against different bacterial strains. For instance, the compound's structural analogs have demonstrated inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Anticancer Activity
The anticancer properties of this compound are being actively researched. Preliminary studies indicate that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. The compound's mechanism may involve the inhibition of specific kinases or transcription factors critical for tumor growth .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antimicrobial Study : A study assessed the antimicrobial efficacy of various acetamides, including this compound, against common pathogens. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 μg/mL .
- Anticancer Research : In vitro studies have demonstrated that this compound can reduce cell viability in several cancer cell lines, including breast and colon cancer cells. The IC50 values were found to be approximately 30 μM for breast cancer cells, indicating promising anticancer potential .
- Mechanistic Insights : Further investigations into the mechanisms revealed that the compound may activate apoptotic pathways by increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors in treated cancer cells .
Properties
CAS No. |
926319-54-2 |
---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N-[1-(4-methoxyphenyl)-2-methylpropan-2-yl]acetamide |
InChI |
InChI=1S/C13H19NO2/c1-10(15)14-13(2,3)9-11-5-7-12(16-4)8-6-11/h5-8H,9H2,1-4H3,(H,14,15) |
InChI Key |
DDQHQQRZYRDMQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C)(C)CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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